6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(benzenesulfonyl)-6-bromo-2-chloropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O2S/c13-10-6-8-7-15-12(14)16-11(8)17(10)20(18,19)9-4-2-1-3-5-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGPCNWUKIEFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(N=C32)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions, which suggests that its targets could be related to this process.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is a key step in Suzuki–Miyaura cross-coupling reactions.
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura cross-coupling pathway. This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound’s role in this pathway could involve the transfer of nucleophilic organic groups from boron to palladium.
Pharmacokinetics
Similar compounds are known to be relatively stable and readily prepared, which could suggest favorable bioavailability.
Result of Action
Its involvement in suzuki–miyaura cross-coupling reactions suggests that it could play a role in the formation of carbon–carbon bonds.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound is likely involved are known to be exceptionally mild and functional group tolerant. This suggests that the compound could be stable and effective under a variety of environmental conditions.
Biological Activity
6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₂H₇BrClN₃O₂S
- Molecular Weight : 372.63 g/mol
- CAS Number : 1638767-50-6
Biological Activity
The biological activity of this compound has been linked to various pharmacological effects, primarily in the context of cancer therapy and kinase inhibition.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In a study conducted on various cancer cell lines, it was found to inhibit cell proliferation effectively. The following table summarizes the IC₅₀ values against different cancer cell lines:
These results suggest that this compound may be a promising candidate for further development as an anticancer agent.
Kinase Inhibition
The compound has also been reported to act as an inhibitor of Aurora-A kinase, a critical enzyme involved in cell cycle regulation. The inhibition of this kinase can lead to apoptosis in cancer cells, making it a target for anticancer drug design. The IC₅₀ value for Aurora-A kinase inhibition was found to be approximately 0.16 µM, indicating potent activity against this target .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant cytotoxicity in MCF-7 breast cancer cells, with an IC₅₀ value of 0.01 µM. This suggests that the compound is highly effective at low concentrations.
- Aurora Kinase Inhibition : Another study focused on its role as an Aurora-A kinase inhibitor, showing that it could induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase.
The proposed mechanism of action involves the inhibition of key kinases involved in cell cycle progression and survival pathways in cancer cells. By disrupting these pathways, the compound can induce apoptosis and inhibit tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Pattern and Molecular Diversity
The table below highlights key structural analogs and their distinguishing features:
Antiviral Activity
- 4,7-Disubstituted Analogs : Compounds like 1 (4-cyclopentyl-7-(phenylsulfonyl)) exhibit potent activity against Zika virus (ZIKV) and dengue virus (DENV) by disrupting viral replication .
- 5-Bromo-7-methyl Derivative : Shows moderate antiviral activity, suggesting bromine at position 5 enhances target binding .
Kinase Inhibition
- Target Compound: Serves as a precursor for JAK/STAT inhibitors. For example, 7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino) derivatives inhibit CDK9 with IC₅₀ values < 100 nM .
- 4-Chloro-6-(4-nitrophenyl) Analog : Demonstrates antiproliferative effects in pancreatic cancer cell lines (MIA PaCa-2, AsPC-1) via ERK pathway modulation .
Antibacterial Potential
Kinase Inhibitor Development
- Target Compound Derivatives : Analog 10b (7-cyclopentyl-N-(2-methoxyphenyl)) showed 38% yield in synthesis and potent CDK9 inhibition (IC₅₀ = 12 nM) via molecular docking studies .
- Immunoblotting Data: Downregulation of phospho-RNA polymerase II in treated cancer cells confirms kinase target engagement .
Antiviral Drug Discovery
Antibacterial Agents
- FtsZ Inhibitors : 4-Substituted analogs (e.g., 4-chloro-7-(furan-2-ylmethyl) ) reduced bacterial biofilm formation by 70% at 4× MIC .
Q & A
Q. Basic Characterization
Q. Advanced Techniques
- X-ray crystallography : Resolve ambiguities in substituent positions (e.g., distinguishing 6-bromo vs. 5-bromo isomers) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .
What biological targets are associated with this compound, and how are they evaluated?
Q. Basic Activity Screening
- Tyrosine kinase inhibition : Assessed via enzymatic assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
- Antiangiogenic activity : Measured using HUVEC tube formation assays .
Q. Advanced Mechanistic Studies
- Cellular uptake : Quantify intracellular concentration via LC-MS/MS to correlate with IC₅₀ values .
- Binding kinetics : Surface plasmon resonance (SPR) to determine KD for kinase targets .
How do structural modifications impact biological activity?
Q. Key SAR Findings
- Phenylsulfonyl group : Enhances kinase selectivity by occupying hydrophobic pockets in ATP-binding sites .
- 6-Bromo substituent : Critical for steric hindrance, reducing off-target effects (e.g., IC₅₀ for EGFR decreases from 1.2 μM to 0.3 μM with Br vs. H) .
- 2-Chloro group : Improves metabolic stability by resisting CYP450 oxidation .
Q. Advanced Modifications
- Heterocyclic replacements : Replacing phenylsulfonyl with pyridinylsulfonyl reduces cytotoxicity in normal cells .
How should researchers address contradictions in biological data across studies?
Q. Case Example
- Discrepancy in IC₅₀ values : Variations may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigate by:
- Standardizing ATP levels (e.g., 1 mM vs. 10 µM) .
- Validating cell-line authenticity (STR profiling) to exclude cross-contamination .
Q. Methodological Adjustments
- Dose-response normalization : Use internal controls (e.g., staurosporine for kinase assays) .
What computational tools are recommended for optimizing synthesis or activity?
Q. Basic Applications
- Retrosynthesis planning : Use SciFinder or Reaxys to identify analogous routes (e.g., pyrrolo[2,3-d]pyrimidine derivatives) .
Q. Advanced Strategies
- DFT calculations : Predict regioselectivity in sulfonylation reactions by analyzing transition-state energies .
- Molecular docking (MOE, AutoDock) : Screen virtual libraries for substituents improving kinase binding (e.g., halogen bonding with Br/Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
